molecular formula C20H25N5O2 B6138982 4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

Cat. No. B6138982
M. Wt: 367.4 g/mol
InChI Key: HKIFXZRGLZRKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves the inhibition of various enzymes and receptors such as phosphodiesterase 10A, histone deacetylase 6, and cannabinoid receptor 2. This leads to the modulation of various signaling pathways involved in inflammation, tumor growth, and neuroinflammation.
Biochemical and Physiological Effects:
4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been found to exhibit various biochemical and physiological effects such as the inhibition of tumor cell proliferation, induction of apoptosis, suppression of inflammation, and improvement of cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in lab experiments is its high potency and selectivity towards its target enzymes and receptors. However, one of the limitations is the lack of data on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on 4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. Some of these include:
1. Further studies on the pharmacokinetics and pharmacodynamics of 4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine.
2. Investigation of the potential of 4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders.
3. Development of novel derivatives of 4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential of 4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine as a tool for studying the role of various enzymes and receptors in disease pathogenesis.
Conclusion:
In conclusion, 4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for studying disease pathogenesis.

Synthesis Methods

The synthesis of 4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves the reaction of 4-pyrimidinamine with 4-(3-methylbenzoyl)-1-piperazinecarboxylic acid in the presence of morpholine and diisopropylethylamine. The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide. The product is obtained after purification by column chromatography.

Scientific Research Applications

4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-neuroinflammatory activities in preclinical studies.

properties

IUPAC Name

(3-methylphenyl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-16-3-2-4-17(13-16)20(26)25-7-5-23(6-8-25)18-14-19(22-15-21-18)24-9-11-27-12-10-24/h2-4,13-15H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIFXZRGLZRKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{6-[4-(3-Methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

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